Patulolide B - 103729-43-7

Patulolide B

Catalog Number: EVT-1165065
CAS Number: 103729-43-7
Molecular Formula: C12H18O3
Molecular Weight: 210.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Patulolide B is a natural product found in Penicillium urticae and Penicillium griseofulvum with data available.
Classification

Patulolide B is classified as a macrolide antibiotic, which indicates its relevance in both medicinal chemistry and pharmacology. Its molecular formula is C12H18O3C_{12}H_{18}O_{3}, and it possesses a molecular weight of 210.27g/mol210.27\,g/mol. The International Union of Pure and Applied Chemistry name for Patulolide B is (3Z,12R)-12-methyl-1-oxacyclododec-3-ene-2,5-dione, highlighting its stereochemical configuration and functional groups.

Synthesis Analysis

The synthesis of Patulolide B has been the subject of various research studies, focusing on different methodologies to achieve high yields and selectivity. Notably:

  1. Catalytic Carbene Dimer Formation: Doyle et al. (2000) reported an effective synthesis method that utilizes catalytic carbene dimer formation. This approach emphasizes control over stereochemistry and product isomerization, which are critical for obtaining the desired compound configuration.
  2. Ruthenium-Catalyzed Coupling Reaction: Li and Che (2004) developed a ruthenium-catalyzed coupling reaction that achieved notable yields and selectivity in synthesizing Patulolide B. This method highlights advancements in catalytic techniques that facilitate complex organic transformations.
  3. Atom-Economical Synthesis: Risi and Burke (2012) explored atom-economical synthesis methods related to Patulolide C, showcasing innovative approaches that could also be applicable to Patulolide B synthesis, emphasizing efficiency in chemical reactions.
Molecular Structure Analysis

The molecular structure of Patulolide B is characterized by its unique ring system and functional groups:

  • Molecular Formula: C12H18O3C_{12}H_{18}O_{3}
  • Molecular Weight: 210.27g/mol210.27\,g/mol
  • Structural Features: The compound features a 10-membered macrodiolide unit with two carbonyl groups (ketones) and an ether linkage within its cyclic structure.
Chemical Reactions Analysis

Patulolide B undergoes various chemical reactions that are essential for its synthesis and potential applications:

  1. Nucleophilic Reactions: The presence of carbonyl groups allows for nucleophilic attacks, leading to diverse derivatives.
  2. Transesterification Reactions: As noted in some synthetic pathways, transesterification can be catalyzed by lipases, providing enantioselective routes to synthesize Patulolide B .
  3. Macrolactonization: This reaction type is vital for forming the lactone ring characteristic of macrolides like Patulolide B.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of Patulolide B remains an area of active research but is believed to involve interactions with specific biological targets:

Research into these mechanisms is essential for understanding how Patulolide B can be utilized therapeutically.

Physical and Chemical Properties Analysis

Patulolide B exhibits several notable physical and chemical properties:

These properties are crucial for determining how Patulolide B can be handled in laboratory settings and its potential applications.

Applications

Patulolide B has several scientific applications:

  1. Antibiotic Research: Its properties as a macrolide antibiotic make it a candidate for developing new antibiotics against resistant bacterial strains.
  2. Synthetic Chemistry: The compound serves as a model for studying complex organic synthesis techniques, contributing to advancements in synthetic methodologies.
  3. Biological Studies: Investigations into its mechanism of action could lead to new insights into antibiotic resistance and fungal biology.
Isolation, Biosynthesis, and Source Organism Studies

Microbial Origin and Ecological Role of Penicillium urticae S11R59 Mutant

Patulolide B, a biologically active 12-membered macrolide, was first isolated in 1986 from the culture filtrate of Penicillium urticae mutant strain S11R59, as documented in foundational research published in The Journal of Antibiotics [1]. This mutant strain was derived from the wild-type Penicillium urticae through targeted mutagenesis approaches designed to enhance secondary metabolite production. Taxonomically, Penicillium urticae belongs to the Ascomycota phylum and is phylogenetically classified within the Penicillium genus, known for its prolific production of diverse bioactive compounds. The S11R59 mutant exhibits distinct metabolic characteristics compared to its wild-type progenitor, particularly in its enhanced capacity to produce patulolides—a class of macrolides including patulolide A, B, and C [1] [4].

Ecologically, Penicillium urticae occupies diverse terrestrial habitats, commonly found in soil ecosystems and decaying organic matter. While comprehensive studies specifically addressing the ecological role of the S11R59 mutant are limited within the provided literature, wild-type Penicillium urticae and related species are recognized for their complex ecological interactions. These fungi participate in nutrient cycling through the decomposition of complex organic polymers and engage in competitive microbial interactions within their niches. The production of secondary metabolites like patulolide B is hypothesized to confer a competitive advantage, potentially through antimicrobial activity that suppresses competing microorganisms [5]. This ecological function aligns with observations that patulolide B demonstrates biological activity, suggesting it may contribute to the producing organism's survival and ecological fitness [1].

The isolation process for patulolide B involved cultivation of the S11R59 mutant in liquid culture medium, followed by extraction of the culture filtrate using organic solvents. Subsequent purification employed chromatographic techniques, yielding patulolide B alongside its structural analogues. Structural characterization through spectroscopic methods (NMR, MS) confirmed patulolide B as a 12-membered macrolide featuring a characteristic lactone ring and hydroxyl substituents [1] [4]. Its discovery expanded the known chemical diversity of macrolactones produced by Penicillium species, joining structurally related compounds such as cladospolides, pandangolides, and balticolid—another 12-membered antiviral macrolide isolated from a Baltic Sea ascomycete [4].

Table 1: Macrolides Structurally Related to Patulolide B from Fungal Sources

Macrolide NameProducing OrganismRing SizeKey Structural FeaturesReference
Patulolide BPenicillium urticae S11R5912-memberedLactone, hydroxyl groups [1]
BalticolidUnidentified Ascomycete12-membered(4E,8E) diene, 3-hydroxy, 11-methyl [4]
Cladospolide A-CCladosporium spp.12-memberedVaries by specific compound [4]
Pandangolide 1-4Cladosporium herbarum12-memberedVaries by specific compound [4]

Biosynthetic Gene Clusters and Enzymatic Pathways in Patulolide B Production

The biosynthesis of patulolide B in Penicillium urticae S11R59 is governed by specialized genetic machinery known as biosynthetic gene clusters (BGCs). While the specific BGC responsible for patulolide B production has not been fully elucidated within the provided search results, genomic analyses of Penicillium species offer significant insights into the likely pathways. Comparative genomics reveals that Penicillium genomes harbor extensive repertoires of BGCs, with a single species often possessing 30-50 clusters encoding polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), or hybrid PKS-NRPS enzymes responsible for producing diverse secondary metabolites [5]. Patulolide B, characterized by its macrolactone core, is almost certainly a polyketide derivative, implicating a type I polyketide synthase (PKS) as the core biosynthetic enzyme.

The enzymatic pathway for patulolide B assembly likely initiates with the loading of a starter unit (potentially acetyl-CoA or malonyl-CoA) onto the PKS acyl carrier protein (ACP) domain. Sequential decarboxylative condensation of extender units (malonyl-CoA or methylmalonyl-CoA) catalyzed by ketosynthase (KS) domains extends the polyketide chain. Processing domains within each module—ketoreductase (KR), dehydratase (DH), and enoylreductase (ER)—modify the β-carbonyl groups introduced by each condensation cycle, determining the eventual oxidation state and stereochemistry of the growing chain. The final step involves offloading and macrocyclization via a thioesterase (TE) domain, releasing the linear polyketide precursor and catalyzing intramolecular ester bond formation to create the characteristic 12-membered lactone ring [5]. Subsequent tailoring reactions, potentially catalyzed by enzymes encoded within the same BGC, are hypothesized to include hydroxylation (likely mediated by cytochrome P450 monooxygenases) and possibly O-methylation or glycosylation, although the exact tailoring steps for patulolide B remain to be experimentally confirmed.

Evolutionary analysis of BGCs across the Penicillium genus indicates complex trajectories involving gene duplication, loss, and horizontal gene transfer. BGCs encoding larger, multi-modular PKS enzymes tend to evolve more slowly than those encoding smaller enzymatic assemblies, suggesting greater functional constraint or more recent decay in the latter [2]. This conservation pattern is observed in pathways for structurally complex metabolites like gliotoxin, where homologous, less fragmented BGCs were identified in 12 out of 35 analyzed Penicillium genomes, while fragmented remnants were found in 21 genomes [2]. The persistence of resistance genes outside decaying BGCs further suggests that evolutionary pressures can maintain elements of secondary metabolite pathways long after the core biosynthetic capability is lost. Applying this understanding to the patulolide B pathway suggests its BGC may exhibit varying degrees of conservation or fragmentation across different Penicillium lineages.

Table 2: Biosynthetic Gene Cluster Features in Penicillium Species Relevant to Secondary Metabolite Production

BGC Type/FeaturePrevalence in Penicillium GenomesEvolutionary CharacteristicsRelevance to Patulolide B
Polyketide Synthase (PKS)Highly prevalent (core to many metabolites)Modular structure; Varying levels of conservationCore enzyme for macrolide backbone
Non-Ribosomal Peptide Synthetase (NRPS)PrevalentMulti-modular; Subject to duplication/lossLess likely for patulolide B
PKS-NRPS HybridCommonComplex; Often involved in potent toxinsUnlikely
Highly Conserved BGCs~34% of analyzed genomesEvolve slower; Potential functional significancePathway likely conserved if essential
Fragmented BGC Remnants~60% of analyzed genomesEvidence of decay; Resistance genes often retainedPossible in related non-producing strains
Cytochrome P450 (Tailoring)Commonly associated with PKS clustersEnables structural diversification (e.g., hydroxylation)Likely involved in patulolide B modification

Properties

CAS Number

103729-43-7

Product Name

Patulolide B

IUPAC Name

(3Z,12R)-12-methyl-1-oxacyclododec-3-ene-2,5-dione

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C12H18O3/c1-10-6-4-2-3-5-7-11(13)8-9-12(14)15-10/h8-10H,2-7H2,1H3/b9-8-/t10-/m1/s1

InChI Key

XETYGXGLGYXEIT-HSTULFTRSA-N

SMILES

CC1CCCCCCC(=O)C=CC(=O)O1

Synonyms

patulolide B

Canonical SMILES

CC1CCCCCCC(=O)C=CC(=O)O1

Isomeric SMILES

C[C@@H]1CCCCCCC(=O)/C=C\C(=O)O1

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